molecular formula C11H19NO B13332390 cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] CAS No. 2109515-81-1

cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]

Cat. No.: B13332390
CAS No.: 2109515-81-1
M. Wt: 181.27 g/mol
InChI Key: NXWWNEIARFFJNF-VHSXEESVSA-N
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Description

cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran]: is a complex heterocyclic compound that features a unique spiro structure. This compound is part of a broader class of spiro compounds, which are characterized by a single atom that is shared by two rings. The spiro structure imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] typically involves multi-step reactions that include cyclization and annulation processes. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the cyclization can be initiated by using p-toluenesulfonic acid in the presence of acetic anhydride . Another method involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes in the presence of Pd2(dba)3/dppe in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties

Properties

CAS No.

2109515-81-1

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

(3aR,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane]

InChI

InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m0/s1

InChI Key

NXWWNEIARFFJNF-VHSXEESVSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C1)NCC23CCOCC3

Canonical SMILES

C1CC2C(C1)NCC23CCOCC3

Origin of Product

United States

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